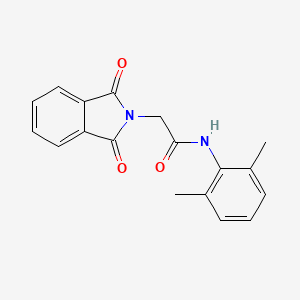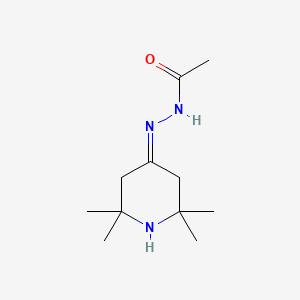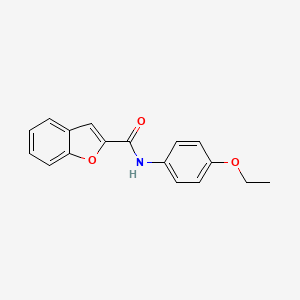![molecular formula C21H26ClFN6O B5561054 4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5561054.png)
4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine” is a complex organic molecule. It is a derivative of pyrimidine, a basic aromatic ring that is a fundamental structure in many important biological molecules . Pyrimidine and its derivatives have been proven to have antiviral, anticancer, antioxidant, and antimicrobial activity .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the pyrimidine ring, followed by the addition of the various substituents. Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The nucleophilic aromatic substitution (S NAr) reaction is a general approach to the synthesis of a wide variety of pyrimidine derivatives .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The core structure is a pyrimidine ring, which is a six-membered aromatic ring with two nitrogen atoms. Attached to this ring are two piperazine rings, one of which is substituted with a 2-chloro-6-fluorobenzoyl group .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. The pyrimidine ring is highly electron-deficient, making it susceptible to nucleophilic attack . The chloro and fluoro substituents on the benzoyl group would also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the halogen substituents and the piperazine rings would likely influence its solubility, boiling point, and melting point .Scientific Research Applications
Anti-Cancer Activity
Research has shown that fluoro substituted benzo[b]pyran and its derivatives, which share structural similarities with the compound , exhibit anti-lung cancer activity. These compounds, upon undergoing several synthetic modifications, have demonstrated significant anticancer activity against human cancer cell lines at low concentrations, comparing favorably with reference drugs like 5-fluorodeoxyuridine (Hammam et al., 2005).
Anti-Inflammatory and Analgesic Agents
Novel derivatives synthesized from visnaginone and khellinone, featuring structural elements akin to the compound , have been identified as potent anti-inflammatory and analgesic agents. These compounds exhibited significant COX-2 inhibitory activity, analgesic protection, and anti-inflammatory effects, highlighting their potential as therapeutic agents (Abu‐Hashem et al., 2020).
Antibacterial Applications
Derivatives of pyridobenzothiazine, sharing a benzoyl-piperazinyl component with the compound of interest, have been evaluated for their antibacterial efficacy. Certain derivatives demonstrated potent antibacterial activities against both Gram-positive and Gram-negative pathogens, suggesting their utility in addressing bacterial resistance issues (Cecchetti et al., 1987).
Kinase Inhibition for Cancer Treatment
The compound has potential applications in kinase inhibition, a crucial target in cancer treatment. Integrated flow and microwave approaches have been utilized to prepare protein kinase inhibitors, indicating the compound’s relevance in developing treatments targeting aberrant kinase activity in cancer cells (Russell et al., 2015).
properties
IUPAC Name |
(2-chloro-6-fluorophenyl)-[4-[2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClFN6O/c1-15-24-18(27-8-6-26(2)7-9-27)14-19(25-15)28-10-12-29(13-11-28)21(30)20-16(22)4-3-5-17(20)23/h3-5,14H,6-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFJVPXSNUXAZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=C(C=CC=C3Cl)F)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClFN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-6-fluorophenyl)(4-(2-methyl-6-(4-methylpiperazin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-anilino-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5560992.png)

![9-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5561000.png)


![1-(cis-4-aminocyclohexyl)-N-[(5-ethylpyridin-2-yl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5561024.png)


![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)thio]-3-oxo-N-phenylbutanamide](/img/structure/B5561043.png)




![4-[(2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5561079.png)